3-(2-bromophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide
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Overview
Description
3-(2-Bromophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide is an organic compound that features a bromophenyl group, a methoxy group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromophenylamine, is reacted with an appropriate acylating agent to form the bromophenyl intermediate.
Introduction of the Thiophene Group: The intermediate is then subjected to a reaction with a thiophene derivative, often under conditions that facilitate the formation of a carbon-nitrogen bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(2-bromophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications such as anti-inflammatory or anticancer agents.
Industry
In material science, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring which is known for its conductive properties.
Mechanism of Action
The mechanism by which 3-(2-bromophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The bromophenyl and thiophene groups could facilitate binding to hydrophobic pockets in proteins, while the methoxy group might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide: Similar structure but with a chlorine atom instead of bromine.
3-(2-Bromophenyl)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the bromine atom in 3-(2-bromophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)propanamide can influence its reactivity and interactions compared to its chlorinated or hydroxylated analogs. Bromine is larger and more polarizable than chlorine, which can affect the compound’s binding affinity and reactivity in chemical reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(2-bromophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c1-20-15(13-8-9-21-11-13)10-18-16(19)7-6-12-4-2-3-5-14(12)17/h2-5,8-9,11,15H,6-7,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSHDRGPQLEZQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC1=CC=CC=C1Br)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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